
3-(2-Aminoethyl)-6-methylpyrimidin-4-one
Overview
Description
The compound “3-(2-Aminoethyl)pyridine” has an empirical formula of C7H10N2 and a molecular weight of 122.17 . Another compound, “3-(2-Aminoethylamino)propyl-dimethoxymethylsilane”, is a diamino-functional silane capable of providing good adhesion and superior elongation and flexibility at the polymer-substrate interface .
Synthesis Analysis
The synthesis of “1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate” was successfully achieved using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .
Molecular Structure Analysis
The conformational space of Tryptamine (TRA), a compound structurally similar to “3-(2-Aminoethyl)-6-methylpyrimidin-4-one”, was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
Chemical Reactions Analysis
Tryptamine (TRA) has free radical scavenger properties. The conformational preferences were explained by hyperconjugative interactions, which were revealed by NBO data .
Physical And Chemical Properties Analysis
“3-(2-Aminoethylamino)propyl-dimethoxymethylsilane” is a colorless, strongly alkaline liquid with an amine smell. It is very sensitive to hydrolysis .
Scientific Research Applications
Synthesis and Structural Insights
- Synthesis of Arylsulfonylated Derivatives : Research has focused on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing insights into their structures through X-ray diffraction and theoretical calculations. These studies highlight the importance of non-covalent interactions in determining the stability and reactivity of these compounds, pointing towards their potential applications in material science and pharmaceuticals (Ali et al., 2021).
Reactivity and Chemical Properties
- Hydrogen Bonding and Tautomerism : Investigations into hydrogen bonding and tautomerism in pyrimidin derivatives have provided valuable information on their chemical behavior. These studies are fundamental in understanding the interactions and stability of pyrimidin-based compounds, which could influence their use in designing more effective pharmaceuticals and chemical sensors (Glidewell et al., 2003).
Potential Antiviral Activity
- Antiviral Properties of Pyrimidine Derivatives : Some pyrimidine derivatives have been shown to inhibit the replication of herpes and retroviruses, including HIV. This antiviral activity suggests potential therapeutic applications for these compounds in treating viral infections (Holý et al., 2002).
Theoretical Studies
- Theoretical Investigations on Reactivity : Theoretical studies have been conducted to understand the reactivity of 6-aminopyrimidin-4(3H)-ones, providing insights into their potential applications in synthetic chemistry. Such investigations are crucial for designing new reactions and developing novel compounds with specific properties (Cobo et al., 1996).
Applications in Material Science
- Structural Diversity and Supramolecular Chemistry : The structural diversity and supramolecular interactions of pyrimidine derivatives have been explored, offering possibilities for their use in material science, particularly in the development of molecular sensors, catalysts, and drug delivery systems (Chi et al., 2006).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Aminoethyl)-6-methylpyrimidin-4-one may also interact with various cellular targets, influencing a range of biological processes.
Mode of Action
For instance, indole derivatives are known to interact with their targets, triggering slow-acting effects through the activation of various receptors .
Biochemical Pathways
It is known that related compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities exhibited by related compounds, it is likely that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-6-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-6-4-7(11)10(3-2-8)5-9-6/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUNUJOFFAFXTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



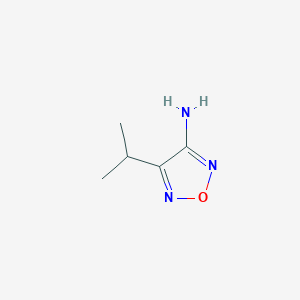

![3-[(Hexyloxy)methyl]aniline](/img/structure/B1519015.png)





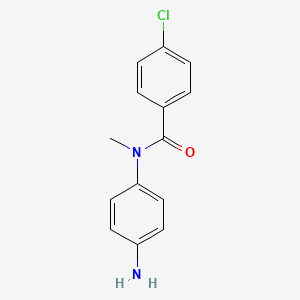

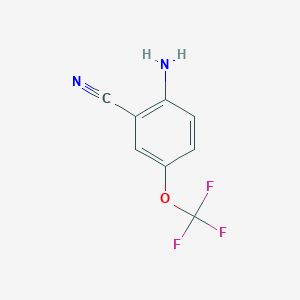
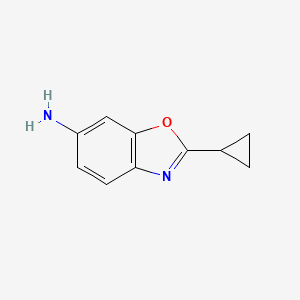
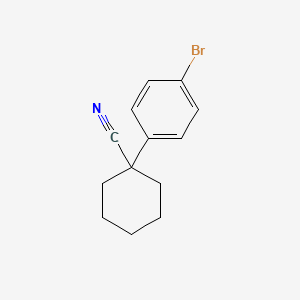
![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)